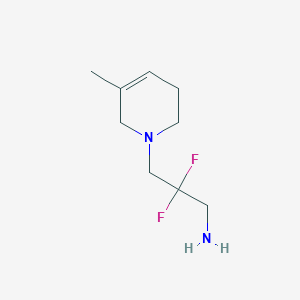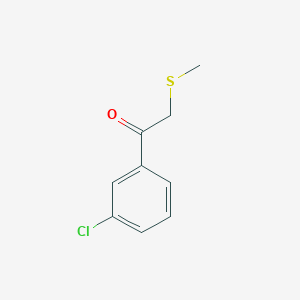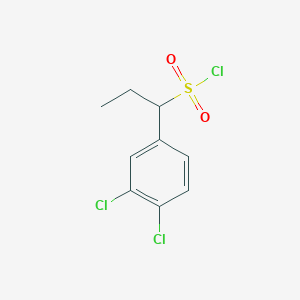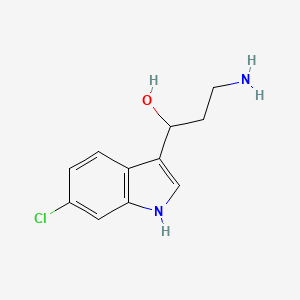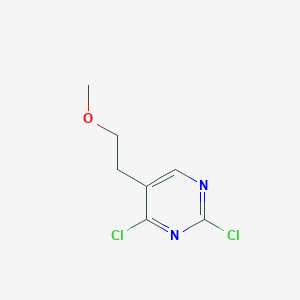
3-(1-Bromo-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Bromo-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C8H15BrO2S and a molecular weight of 255.17 g/mol . This compound is known for its unique structure, which includes a bromine atom and a tetrahydrothiophene ring with a 1,1-dioxide group. It is primarily used in research and industrial applications due to its reactivity and potential for various chemical transformations.
Preparation Methods
The synthesis of 3-(1-Bromo-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide typically involves the addition of bromine to a precursor molecule. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is carried out in a polar solvent such as water, where NBS acts as a bromine cation equivalent . The reaction conditions usually include heating the mixture to facilitate the addition of bromine across the carbon-carbon double bond of the precursor molecule, resulting in the formation of the desired product.
Chemical Reactions Analysis
3-(1-Bromo-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(1-Bromo-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 3-(1-Bromo-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide involves its reactivity with various molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, while the tetrahydrothiophene ring can undergo oxidation and reduction reactions. These interactions with molecular targets and pathways contribute to the compound’s diverse chemical and biological activities .
Comparison with Similar Compounds
3-(1-Bromo-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide can be compared with similar compounds such as:
3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide: This compound has a similar structure but differs in the position of the bromine atom.
®-3-Bromo-2-methyl-1-propanol: This compound has a similar bromine-containing structure but lacks the tetrahydrothiophene ring.
Properties
Molecular Formula |
C8H15BrO2S |
|---|---|
Molecular Weight |
255.17 g/mol |
IUPAC Name |
3-(1-bromo-2-methylpropan-2-yl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C8H15BrO2S/c1-8(2,6-9)7-3-4-12(10,11)5-7/h7H,3-6H2,1-2H3 |
InChI Key |
ONVVZKNVUWVKCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CBr)C1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13180972.png)
![N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide](/img/structure/B13180981.png)
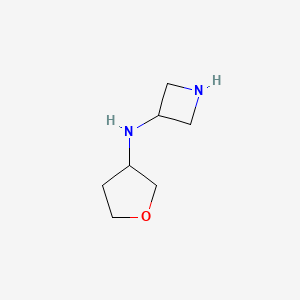

![(1R)-1-[4-(Pentyloxy)phenyl]ethan-1-amine](/img/structure/B13180991.png)
![1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide](/img/structure/B13180995.png)

![2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13181007.png)
